![molecular formula C5H6F3N3O B2887469 [1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1267796-04-2](/img/structure/B2887469.png)
[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves reactions with methyl hydrazine hydrochloride . Functionalization of the 5-position is achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .
Molecular Structure Analysis
The molecular structure of similar compounds can be represented by the InChI code. For example, the InChI code for “[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol” is 1S/C6H7F3N2O/c1-11-5(6(7,8)9)2-4(3-12)10-11/h2,12H,3H2,1H3 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve lithiation followed by trapping with electrophiles . The reaction mixture is typically heated and then cooled to room temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of around 180.13 , and they often exist as a liquid at room temperature .
Aplicaciones Científicas De Investigación
Photochemistry
In the realm of photochemistry , this compound can be involved in the formation, properties, and reactivity of excited states of molecules. It may serve as a precursor for photoactive materials that are used in light-induced reactions, potentially contributing to the development of new photoreactive compounds .
Materials Chemistry
Within materials chemistry , the trifluoromethyl group in the compound’s structure could be utilized to enhance the properties of materials. This includes the development of new polymers or coatings that exhibit improved thermal stability, chemical resistance, or unique optical properties due to the presence of the trifluoromethyl group .
Catalysis
The compound could play a role in catalysis , particularly in reactions where the trifluoromethyl group is a desirable substituent. It might be used to synthesize catalysts that facilitate the introduction of trifluoromethyl groups into target molecules, which is a valuable transformation in pharmaceutical and agrochemical manufacturing .
Photovoltaics
In photovoltaics , the compound might be investigated for its potential use in solar energy conversion. The unique electronic properties imparted by the trifluoromethyl group could lead to the development of novel components for solar cells, enhancing efficiency and stability .
Photomedicine
In photomedicine , this compound could be explored for its utility in medical imaging or as a photosensitizer in photodynamic therapy. The trifluoromethyl group might improve the compound’s interaction with light, which is crucial for these applications .
Energy Conversion
Lastly, in the field of energy conversion , the compound could be a part of research into new materials for fuel cells or batteries. Its structural features might contribute to the efficiency of energy conversion processes or the stability of energy storage materials .
Safety and Hazards
Propiedades
IUPAC Name |
[1-methyl-5-(trifluoromethyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c1-11-4(5(6,7)8)3(2-12)9-10-11/h12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOKKVKWKXGWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

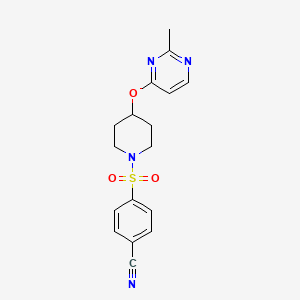
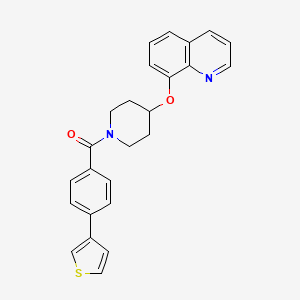
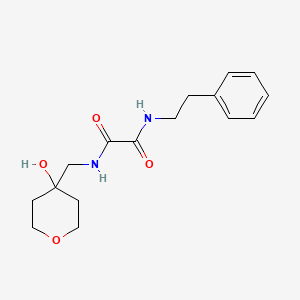
![N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887391.png)
![2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2887392.png)
![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887394.png)
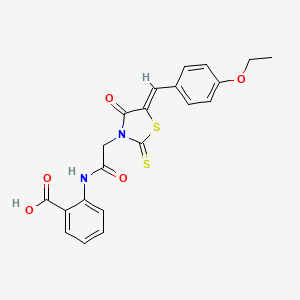
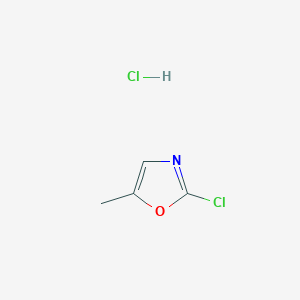
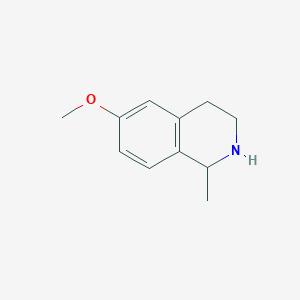
![5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2887399.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2887402.png)

